molecular formula C17H18FNO6S B2914865 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1421451-92-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2914865
CAS RN: 1421451-92-4
M. Wt: 383.39
InChI Key: IATFVRGUWCOWNW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H18FNO6S and its molecular weight is 383.39. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Sulfonamide derivatives, including compounds with complex benzenesulfonamide structures, are extensively studied for their pharmacological properties. These compounds have been evaluated as potential inhibitors for various enzymes and receptors, significantly contributing to the development of new therapeutic agents.

  • Cyclooxygenase-2 (COX-2) Inhibitors : Sulfonamides with specific structural features have been identified as potent and selective COX-2 inhibitors. The introduction of fluorine atoms into the molecular structure enhances selectivity for COX-2 over COX-1, offering promising leads for anti-inflammatory and pain management therapies Hiromasa Hashimoto et al., 2002.

  • Anticancer Agents : Certain benzenesulfonamide derivatives have shown high anticancer potential against various human cancer cell lines, including gastric and colorectal adenocarcinomas. The fluorinated sulfonamides, in particular, have demonstrated superior potency compared to traditional chemotherapeutic agents like 5-fluorouracil, highlighting their potential as novel anticancer compounds Chia-Ying Tsai et al., 2016.

Material Science Applications

Sulfonamide compounds also find applications in materials science, particularly in the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield of certain sulfonamide-substituted zinc phthalocyanines makes them excellent candidates for such applications, offering a combination of good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield M. Pişkin et al., 2020.

Chemical Synthesis Applications

In the realm of synthetic chemistry, sulfonamide derivatives are explored for their reactivity and potential as intermediates in the synthesis of complex molecules. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide has been introduced as a sterically demanding electrophilic fluorinating reagent, improving the enantioselectivity of the products in specific reactions. This highlights the versatility of sulfonamide compounds in facilitating various synthetic transformations H. Yasui et al., 2011.

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-7-6-13(20)11-2-4-14-16(8-11)25-10-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFVRGUWCOWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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